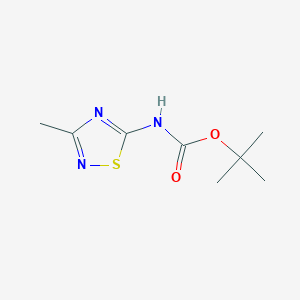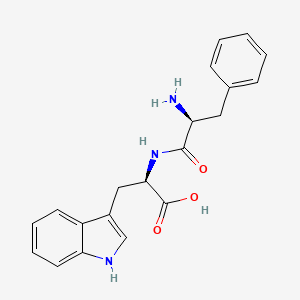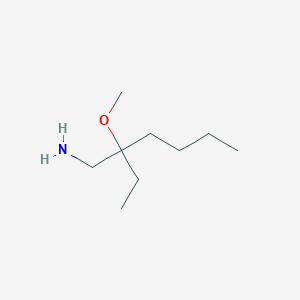
3-(Aminomethyl)-3-methoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-methoxyheptane is an organic compound with a unique structure that includes an aminomethyl group and a methoxy group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methoxyheptane can be achieved through several methods. One common approach involves the reaction of 3-methoxyheptane with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxyheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups, such as amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-3-methoxyheptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methoxyheptane exerts its effects depends on its interactions with molecular targets. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in various chemical reactions and as a ligand in protein studies.
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A stable free radical used in electron spin resonance studies.
Uniqueness
3-(Aminomethyl)-3-methoxyheptane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
326487-92-7 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-ethyl-2-methoxyhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-7-9(5-2,8-10)11-3/h4-8,10H2,1-3H3 |
InChI Key |
OFXIBNDAYFJGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


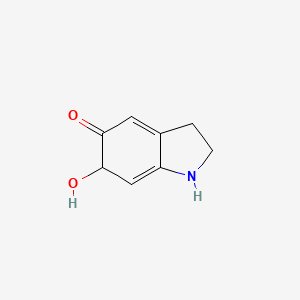
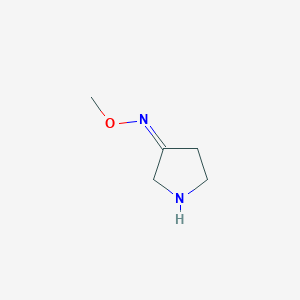
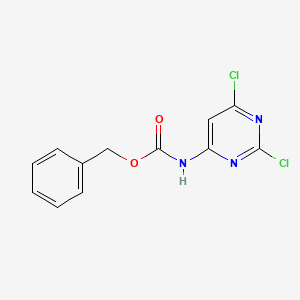




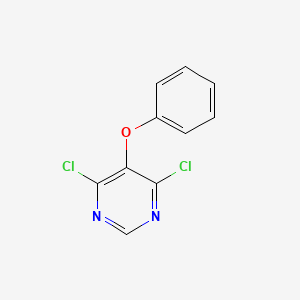
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)


